![molecular formula C17H21NO4S B2443548 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide CAS No. 2035022-10-5](/img/structure/B2443548.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives were designed, synthesized, and evaluated for their anticonvulsant activities . Another study reported the synthesis of new thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, a series of biphenyl compounds were obtained by Suzuki coupling reaction . Another study reported the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the UV–Vis absorption spectrum of a compound consists of one major band that lies in the visible region at 400 nm .Scientific Research Applications
Polymerization and Materials Science
Polymerization Techniques
The synthesis and polymerization of novel acrylamide compounds have significant applications in materials science. For instance, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-ethyl]-acrylamide, a novel functional acrylamide, was synthesized and shown to be homopolymerizable and copolymerizable with methyl methacrylate (MMA), demonstrating the versatility of acrylamides in polymer chemistry (Ling et al., 1999).
Surface Modification of Polymers
Acrylamides have been employed for the surface modification of polymers, demonstrating the utility of these compounds in creating functionalized materials with specific properties. This includes the grafting of acrylamide onto copolymers for enhanced surface characteristics (Ruckert & Geuskens, 1996).
Synthetic Chemistry
Novel Synthesis Methods
Research into the synthesis of novel functionalized monomers based on kojic acid, which involves the reaction of specific acrylate monomers to create polymers with antimicrobial activity, highlights the broader applicability of acrylamides in producing functional materials (Saraei et al., 2016).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of novel compounds, including the formation of pyrazole rings from acrylamide derivatives, underscores the importance of acrylamides in facilitating efficient and novel synthetic routes for complex molecules (Fahim et al., 2019).
Biomedical Applications
Drug Delivery Systems
Acrylamides have been incorporated into the design of biodegradable hydrogels with potential applications as drug delivery systems. These hydrogels, developed through free radical polymerization of acrylamide and acrylic acid, showcase the role of acrylamide derivatives in creating novel materials for biomedical applications (Elvira et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c19-17(18-7-10-23-14-5-8-20-9-6-14)4-2-13-1-3-15-16(11-13)22-12-21-15/h1-4,11,14H,5-10,12H2,(H,18,19)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNPNCGBNLZJK-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1SCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide |
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